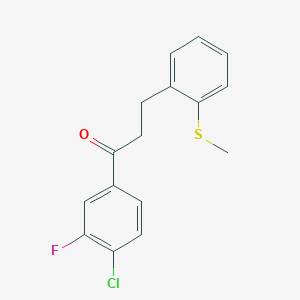

4'-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone

Description

4'-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is a substituted propiophenone derivative with a unique combination of functional groups: a chloro substituent at the 4' position, a fluoro substituent at the 3' position, and a thiomethyl (SMe) group at the 2-position of the adjacent phenyl ring. Its molecular formula is inferred as C₁₆H₁₃ClFOS (molecular weight ≈ 310.8 g/mol), based on structural analogs in the evidence . This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical research, given the prevalence of similar propiophenones in APIs and building blocks .

Such structural features make it distinct from other propiophenone derivatives, as discussed below.

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUHPMUSXMTNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644332 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-10-4 | |

| Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

4'-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula $$C{16}H{14}ClFOS$$. It features chloro, fluoro, and thiomethyl substituents attached to a propiophenone backbone. This compound is of significant interest due to its unique combination of functional groups, which impart distinct chemical properties and potential applications in medicinal chemistry and organic synthesis.

Synthetic Routes

Starting Materials

The preparation of this compound typically begins with:

- 4-chloro-3-fluorobenzaldehyde : Provides the chloro and fluoro substituents on the aromatic ring.

- 2-thiomethylbenzene : Supplies the thiomethyl group.

Reaction Steps

Step 1: Condensation Reaction

The first step involves a condensation reaction between 4-chloro-3-fluorobenzaldehyde and 2-thiomethylbenzene . This is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of an intermediate product.

Step 2: Oxidation

The intermediate product undergoes oxidation using an oxidizing agent like potassium permanganate to yield the final compound, This compound .

Reaction Conditions and Optimization

Key Parameters

The reaction conditions significantly influence the yield and purity of the product:

- Temperature : Controlled heating enhances reaction rates while minimizing side reactions.

- Solvent Choice : Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are often preferred for their ability to stabilize intermediates.

- Reaction Time : Prolonged reaction times can improve yield but may also lead to degradation of sensitive intermediates.

Typical Reagents Used

| Reaction Type | Reagents |

|---|---|

| Condensation | Sodium hydroxide (NaOH) |

| Oxidation | Potassium permanganate (KMnO₄) |

Analysis of Chemical Reactions

Types of Reactions Involved

The synthesis process primarily involves:

- Condensation : Formation of carbon-carbon bonds between aldehyde and aromatic compounds.

- Oxidation : Conversion of intermediates into ketones.

Side Reactions

Potential side reactions include:

- Overoxidation leading to unwanted byproducts.

- Competitive nucleophilic substitution reactions involving the chloro or fluoro substituents.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar molecules:

| Compound Name | Key Difference |

|---|---|

| 4’-Chloro-3’-fluoro-3-(2-methylphenyl)propiophenone | Lacks thiomethyl group |

| 4’-Chloro-3’-fluoro-3-(2-thiomethylphenyl)acetophenone | Acetophenone backbone instead of propiophenone |

Below is a summary table for typical synthetic conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | NaOH, polar aprotic solvent (e.g., DMSO), ~80°C | Intermediate formation |

| Oxidation | KMnO₄, aqueous medium, ~60°C | Final product (purity >95%) |

Analytical Techniques for Characterization

To confirm the identity and purity of the synthesized compound:

- Infrared Spectroscopy (IR) : Identifies functional groups such as carbonyl ($$C=O$$) and thiomethyl ($$S$$).

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural information.

- Mass Spectrometry (MS) : Confirms molecular weight ($$308.8 \, \text{g/mol}$$).

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3’-fluoro-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between 4'-chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone and related compounds:

Key Observations :

- Substituent Positioning : Halogen placement (e.g., 4'-Cl vs. 3'-Cl) significantly alters electronic and steric properties. The target compound’s 4'-Cl/3'-F arrangement may enhance ketone reactivity compared to 3'-Cl/5'-F analogs .

α-Phenylselenation Reactions

Propiophenones undergo α-phenylselenation under cesium carbonate catalysis. In , unsubstituted propiophenone yielded 0.59 mmol of product, while acetophenone derivatives with aromatic rings adjacent to the carbonyl group showed moderate reactivity .

Sulfur and Morpholine Reactions

demonstrates that propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and sulfur-containing byproducts . The thiomethyl group in the target compound could participate in disulfide formation or act as a leaving group, diverging from methoxy-containing analogs that favor ether-based reactivity.

Stability and Physicochemical Properties

- Stability: The chloro and fluoro groups enhance stability by withdrawing electron density from the carbonyl, reducing enolization. Thiomethyl’s lower electron-donating capacity compared to methoxy may further stabilize the compound .

- Melting Points: Nitro-substituted propiophenones in show melting points between 118–182°C, suggesting halogenated analogs may exhibit similar thermal stability .

Biological Activity

4'-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.80 g/mol. The structure features a propiophenone backbone with specific halogen and thiomethyl substitutions that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.80 g/mol |

| Key Functional Groups | Propiophenone, Thiomethyl, Halogen (Cl, F) |

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites, altering metabolic pathways.

- Receptor Interaction : It may bind to receptors, modulating signaling pathways associated with inflammation and pain perception.

- Oxidative Stress Modulation : The thiomethyl group may participate in redox reactions, potentially influencing oxidative stress responses in cells.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : In vitro assays suggest that it may reduce inflammation markers, indicating potential use in treating inflammatory diseases.

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL for various bacterial strains.

- Enhanced efficacy when combined with conventional antibiotics, suggesting synergistic effects.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment using human cell lines, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). Findings revealed:

- A dose-dependent reduction in cytokine levels at concentrations between 10 µM and 50 µM.

- Potential pathways involved include the NF-kB signaling pathway.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have been conducted to understand the unique properties of this compound.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone | Bromine substitution affects reactivity | |

| 4'-Chloro-3',4'-difluoro-3-(2-thiomethylphenyl)propiophenone | Increased fluorination enhances antimicrobial activity |

Q & A

Q. What synthetic methodologies are recommended for preparing 4'-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone?

- Methodological Answer : A Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed for structurally related propiophenones. For example, brominated analogs (e.g., 2-Bromo-3′,4′-(methylenedioxy)propiophenone) are synthesized via ketone functionalization followed by halogenation or thiomethylation . Key steps include:

- Using anhydrous AlCl₃ as a catalyst for acylation.

- Protecting sensitive groups (e.g., thiomethyl) with tert-butyl disulfide to prevent oxidation during synthesis.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.

Monitor reaction progress using TLC and confirm regioselectivity via ¹H-NMR (e.g., aromatic proton splitting patterns) .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR : Identify substituent positions via chemical shifts (e.g., chloro and fluoro groups deshield adjacent protons; thiomethyl protons appear at δ ~2.5 ppm). Compare with analogs like 2'-Fluoro-3-(4-methoxyphenyl)propiophenone .

- IR Spectroscopy : Confirm carbonyl stretch (~1680–1700 cm⁻¹) and C-S bond (~650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns against calculated values.

For crystallographic validation, refer to X-ray diffraction protocols used for (Z)-Ethyl 2-(4-chlorophenyl) derivatives .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at 2–8°C to prevent degradation of thiomethyl and halogen groups. Similar protocols are applied to 4'-Chloro-3'-hydroxypropiophenone .

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl from Friedel-Crafts reactions) with 10% sodium bicarbonate before disposal .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure, as recommended for chlorinated phenols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for halogenated propiophenones?

- Methodological Answer : Discrepancies often arise from varying catalytic systems or solvent purity. For example:

- Catalyst Optimization : Compare yields using Lewis acids (e.g., AlCl₃ vs. FeCl₃) for acylation. FeCl₃ may reduce side reactions in fluorinated systems .

- Solvent Drying : Use molecular sieves or distillation to ensure anhydrous conditions, critical for reproducibility in moisture-sensitive reactions .

- Byproduct Analysis : Employ GC-MS or HPLC to identify impurities (e.g., dehalogenated byproducts) that reduce yield .

Q. What strategies improve regioselectivity in electrophilic substitutions on the phenyl ring?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., thiomethyl) to favor para/meta substitution. For example, lithiation of 3-(2-thiomethylphenyl)propiophenone directs electrophiles to the 4'-position .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict substituent effects on transition states. Studies on 3',4'-difluoro analogs show fluoro groups enhance meta-directing effects .

Q. How does the thiomethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The thiomethyl group acts as a stabilizing ligand for palladium catalysts in Suzuki reactions. Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for sulfur-tolerant systems.

- Thermal Stability : Monitor reaction temperatures (<80°C) to prevent C-S bond cleavage, as observed in 2-bromo-3′,4′-(methylenedioxy)propiophenone syntheses .

- Competitive Binding : Chelation effects may slow reaction rates; optimize ligand ratios via kinetic studies .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar halogenated propiophenones?

- Methodological Answer : Variations arise from polymorphism or residual solvents. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.